molecular formula C21H25FO4 B021331 21-Fluoroprednisone CAS No. 110558-69-5

21-Fluoroprednisone

Cat. No. B021331
M. Wt: 359.4 g/mol
InChI Key: QQWLPAPHNPKYGT-JHZVGIEFSA-N
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Description

21-Fluoroprednisone is a synthetic glucocorticoid . It is a potential ligand for neuro-PET studies . It is biologically inert and is converted to its active form, prednisolone .


Synthesis Analysis

21-Fluoroprednisone is synthesized by tosylate displacement in 2%-8% radiochemical yield in 80 minutes end of cyclotron bombardment .

Scientific Research Applications

  • Therapeutic Applications in Liver Diseases and Inflammation : A study highlighted the potential therapeutic applications of a synthetic steroid, 9-fluoroprednisolone-21-acetate, which shows promising results in treating liver diseases and inflammation due to its molecular structure and interaction (Valente et al., 1997)(Valente et al., 1997).

  • Neuro-PET Studies : Fluorine-18 21-fluoroprednisone has been explored for its potential in neuro-PET studies. The suitability for human imaging depends on its binding affinity and metabolic characteristics (Feliu & Rottenberg, 1987)(Feliu & Rottenberg, 1987).

  • Imaging Progesterone Receptor-Positive Breast Tumors : Fluorine-18-labeled progestin derivatives, including those related to 21-Fluoroprednisone, have been studied for their potential in imaging progesterone receptor-positive breast tumors using positron emission tomography (PET) (Buckman et al., 1995)(Buckman et al., 1995).

  • Breast Cancer Research : 18F-FFNP, a fluorinated steroid, effectively measures progesterone receptor levels and isoform expression in breast cancer cells and mice, providing a tool for assessing response to estradiol in breast cancer (Salem et al., 2018)(Salem et al., 2018).

  • Non-Steroidal Anti-Inflammatory Agent Potential : U74389F, a compound related to 21-Fluoroprednisone, has been evaluated for its wound healing effects, suggesting its potential as a non-steroidal anti-inflammatory agent (Paxton et al., 1995)(Paxton et al., 1995).

  • Imaging Tumor Progesterone Receptors in Breast Cancer : The use of 18F-FFNP PET for imaging tumor progesterone receptors in breast cancer has been assessed, with findings indicating it as a safe and effective method (Dehdashti et al., 2012)(Dehdashti et al., 2012).

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(2-(18F)fluoranylacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLPAPHNPKYGT-JHZVGIEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C[18F])O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911743
Record name 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Fluoroprednisone

CAS RN

110558-69-5
Record name Pregna-1,4-diene-3,11,20-trione, 21-(fluoro-18F)-17-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110558-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Fluoroprednisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110558695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AL Feliu, DA Rottenberg - Journal of nuclear medicine, 1987 - Soc Nuclear Med
… emitting tomography (PET) studies in human subjects using fluorine-18 flu orine- (I8F) labeled corticosteroid ligands, we synthe sized high-specific-activity [I8F]21-fluoroprednisone and …
Number of citations: 29 jnm.snmjournals.org
F Wüst, KE Carlson, JA Katzenellenbogen - Steroids, 2003 - Elsevier
Corticosteroids regulate a variety of essential physiological functions, such as mineral balance and stress. The great interest in these steroids, especially the glucocorticoids, stems from …
Number of citations: 47 www.sciencedirect.com
MG Pomper, MJ Kochanny, AM Thieme… - International journal of …, 1992 - Elsevier
We have prepared eight fluorine-substituted corticosteroids representing ligands selective for Type I and Type II corticosteroid receptor subtypes as potential imaging agents for …
Number of citations: 37 www.sciencedirect.com
AL Feliu - American Chemical Society, Division of Nuclear …, 1989 - inis.iaea.org
… Initially, [ 18 F]21-fluoroprednisone was synthesized as a prototypical 21-fluoro derivative of clinically-used drugs, but studies with this tracer in normal and hepatectomized rats revealed …
Number of citations: 0 inis.iaea.org
RM Hoyte, DC Labaree, JM Fede, C Harris… - Steroids, 1998 - Elsevier
We have synthesized several halogenated steroids as potential glucocorticoid receptor mediated imaging agents. These compounds are analogs of aryl-pyrazolo steroids, similar to the …
Number of citations: 21 www.sciencedirect.com
B Steiniger, T Kniess, R Bergmann… - Mini reviews in …, 2008 - ingentaconnect.com
… Experimental logP determination revealed an increase in lipophilicity through introduction of the 21-fluorine group (21fluoroprednisone: logP = 2.2, prednisone: logP = 1.4), mak- …
Number of citations: 24 www.ingentaconnect.com
F Wuest, KE Carlson, JA Katzenellenbogen - Steroids, 2008 - Elsevier
In our effort to develop imaging agents for brain glucocorticoid receptors, we have prepared several novel glucocorticoids possessing a 2-methylsulfanyl-acetyl side chain. The …
Number of citations: 14 www.sciencedirect.com
A Verhagen, M Studeny, G Luurtsema… - Nuclear medicine and …, 1994 - Elsevier
Assessment of estrogen receptors and progesterone receptors (PR) with PET may allow the determination of the hormone responsiveness of tumors without the need for multiple …
Number of citations: 53 www.sciencedirect.com
MA Khayum, J Doorduin, AWJM Glaudemans… - PET and SPECT of …, 2014 - Springer
Steroid hormones like estrogens, progestins, androgens, and corticosteroids are involved in normal brain function. They are able to exert both neuroprotective and neurotrophic effects. …
Number of citations: 4 link.springer.com
C Truillet, MFL Parker, LT Huynh, J Wei, KM Jami… - Oncotarget, 2018 - ncbi.nlm.nih.gov
The glucocorticoid receptor (GR) is an emerging drug target for several common and deadly solid tumors like breast and prostate cancer, and clinical trials studying the antitumor effects …
Number of citations: 10 www.ncbi.nlm.nih.gov

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